molecular formula C19H13FO B13407397 5-Chrysenemethanol, 7-fluoro- CAS No. 80257-14-3

5-Chrysenemethanol, 7-fluoro-

Cat. No.: B13407397
CAS No.: 80257-14-3
M. Wt: 276.3 g/mol
InChI Key: XTCGUSLLQRJJMJ-UHFFFAOYSA-N
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Description

5-Chrysenemethanol, 7-fluoro- is a polycyclic aromatic hydrocarbon derivative featuring a fluorine atom at the 7-position and a hydroxymethyl group at the 5-position of the chrysene backbone. Fluorination at specific positions is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

Properties

CAS No.

80257-14-3

Molecular Formula

C19H13FO

Molecular Weight

276.3 g/mol

IUPAC Name

(7-fluorochrysen-5-yl)methanol

InChI

InChI=1S/C19H13FO/c20-18-7-3-6-15-16-9-8-12-4-1-2-5-14(12)19(16)13(11-21)10-17(15)18/h1-10,21H,11H2

InChI Key

XTCGUSLLQRJJMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=C3C=CC=C4F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenemethanol, 7-fluoro- can be achieved through various organic synthesis techniques. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 5-Chrysenemethanol, 7-fluoro- typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 5-Chrysenemethanol, 7-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

Table 1. Comparison of Fluorinated Compounds

Compound Core Structure Fluorine Position Key Activity/Property Reference
5-Chrysenemethanol, 7-fluoro- Chrysene 7 Hypothesized antimicrobial N/A
7-Fluoroindole-3-acetamido-polyamine Indole 7 Antimicrobial adjuvant
7-Fluoroquinolone Quinolone 7 DNA gyrase inhibition
7-Fluoroisatin Indole 7 Drug intermediate

Table 2. log P Values for Fluoro-Mercaptohydroxyquinolines ()

Compound Fluorine Position log P (Chloroform) log P (Tetrachloromethane)
5-Fluoro (1) 5 1.2 1.5
7-Fluoro (6) 7 1.8 2.1

Biological Activity

5-Chrysenemethanol, 7-fluoro- is a compound of interest in medicinal chemistry, particularly due to its potential antibacterial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chrysenemethanol, 7-fluoro- is characterized by the following chemical properties:

Property Details
Molecular Formula C21H22F3N3O4
Molecular Weight 437.4 g/mol
IUPAC Name 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid
InChI Key KNLARSZRTBDTIA-BMIGLBTASA-N

The biological activity of 5-Chrysenemethanol, 7-fluoro- primarily involves its interaction with bacterial enzymes critical for DNA replication and repair:

  • Inhibition of DNA Gyrase and Topoisomerase IV : The compound binds to the A and B subunits of DNA gyrase and the ParC and ParE subunits of topoisomerase IV. This binding prevents the supercoiling and relaxation of bacterial DNA, leading to inhibited bacterial growth and replication.

Antibacterial Properties

Research indicates that 5-Chrysenemethanol, 7-fluoro- exhibits significant antibacterial activity against various bacterial strains. Its effectiveness can be compared to other quinolone antibiotics such as moxifloxacin and ciprofloxacin.

  • Efficacy Against Gram-negative and Gram-positive Bacteria : Studies have shown that this compound displays broad-spectrum antibacterial activity, making it a candidate for further development in treating infections caused by resistant strains.

Case Studies

  • Study on Efficacy Against Resistant Strains : A recent study evaluated the activity of 5-Chrysenemethanol, 7-fluoro- against multi-drug resistant strains of Escherichia coli. Results indicated a significant reduction in bacterial load when treated with this compound compared to control groups.
  • Comparative Analysis with Moxifloxacin : In a head-to-head study with moxifloxacin, 5-Chrysenemethanol, 7-fluoro- demonstrated comparable or enhanced efficacy against certain bacterial strains. This suggests potential advantages in terms of reduced side effects or improved pharmacokinetics.

Q & A

Q. What synthetic routes are recommended for 5-Chrysenemethanol, 7-fluoro-?

The synthesis typically involves multi-step organic reactions, such as fluorination of chrysene derivatives followed by methanol functionalization. A common approach involves:

  • Fluorination : Using sodium 2-chloro-2,2-difluoroacetate or similar fluorinating agents under basic conditions (e.g., cesium carbonate in DMF) .
  • Methanol Introduction : Hydroxymethylation via aldol condensation or Grignard reactions, as seen in structurally similar compounds like [5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-yl]methanol .
  • Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures or preparative HPLC using methanol-acetonitrile-buffer systems (e.g., 60:40 methanol-acetonitrile mixed with pH 7.5 buffer) .

Q. How can spectroscopic methods characterize 5-Chrysenemethanol, 7-fluoro-?

A combination of techniques is essential:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorination and methanol group positioning.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (e.g., using ESI-TOF).
  • X-ray Diffraction : For crystal structure determination, as demonstrated in (E)-7-fluoro-3,4-dihydronaphthalen-1(2H)-one studies (Bruker SMART APEX CCD instrument, λ = 0.709 nm) .
  • HPLC : Purity assessment using methanol-acetonitrile gradients .

Advanced Research Questions

Q. How can fluorination efficiency be optimized during synthesis?

Key strategies include:

  • Catalyst Screening : Testing cesium carbonate vs. other bases to enhance reaction kinetics .
  • Solvent Effects : Using polar aprotic solvents like DMF or acetonitrile to stabilize intermediates.
  • Temperature Control : Gradual heating (e.g., 60–100°C) to minimize side reactions, as seen in difluoromethylation protocols .
  • Monitoring Gas Evolution : Employing an oil bubbler to track CO2_2 release during fluorination, ensuring reaction completion .

Q. What methodologies resolve contradictions in reported biological activity data?

To address discrepancies:

  • Dose-Response Analysis : Re-evaluate IC50_{50} values across multiple cell lines (e.g., cancer vs. normal cells) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain variable in vivo results .
  • Epistatic Studies : Investigate synergistic/antagonistic effects with known inhibitors (e.g., kinase inhibitors in anticancer assays) .
  • Data Reproduibility : Cross-validate findings in independent labs using standardized protocols, as emphasized in EFSA literature reviews .

Q. How can radiolabeling (e.g., 18F^{18}\text{F}) be applied to study this compound’s pharmacokinetics?

  • Precursor Design : Synthesize a tosyl or mesyl leaving group at the methanol site for nucleophilic 18F^{18}\text{F} substitution (analogous to [18F]5 synthesis using TBAF·3H2_2O in DMF at 100°C) .
  • Purification : Use semi-preparative HPLC with radiometric detection to isolate the labeled compound .
  • Biodistribution Studies : Employ PET imaging in model organisms to track tissue uptake and clearance .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling 5-Chrysenemethanol, 7-fluoro-?

  • Hazard Analysis : Conduct a pre-experiment risk assessment focusing on flammability (methanol content) and fluorinated byproduct toxicity .
  • Ventilation : Use fume hoods during synthesis to manage volatile solvents (e.g., DMF, acetonitrile) .
  • Waste Disposal : Segregate halogenated waste (e.g., fluorinated intermediates) for professional treatment .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats .

Data Analysis and Reporting

Q. How should researchers address crystallographic data inconsistencies?

  • Data Collection : Ensure high-resolution (<0.15 Å) X-ray diffraction using advanced instruments (e.g., Bruker SMART APEX CCD) .
  • Refinement : Apply SHELXL for structure refinement, cross-checking thermal parameters and occupancy ratios.
  • Validation : Use PLATON or similar software to verify symmetry and hydrogen bonding patterns .

Q. What statistical approaches validate bioactivity findings?

  • Multivariate Analysis : Apply PCA or cluster analysis to distinguish compound-specific effects from noise in high-throughput screens .
  • Error Propagation Models : Quantify uncertainty in dose-response curves using Bayesian statistics .
  • Meta-Analysis : Aggregate data from EFSA-style systematic reviews to identify consensus or outliers .

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